![molecular formula C25H22N6O2S B2921367 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1207059-92-4](/img/no-structure.png)

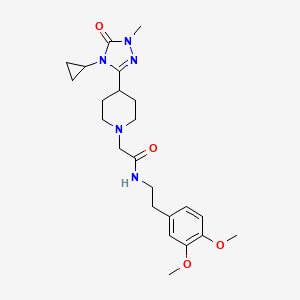

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

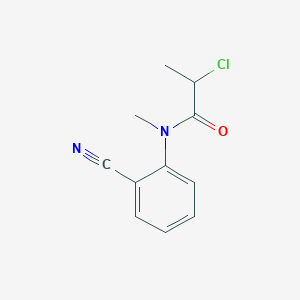

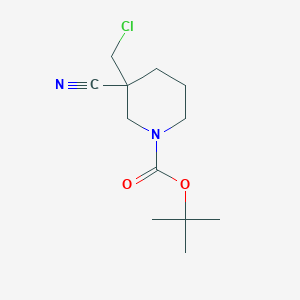

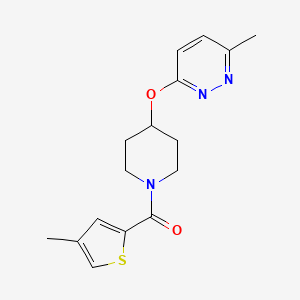

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H22N6O2S and its molecular weight is 470.55. The purity is usually 95%.

BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modifications

The creation of such compounds often involves multicomponent condensation reactions, showcasing the diversity of synthetic approaches in the realm of heterocyclic chemistry. For instance, the regio- and chemoselective synthesis of pyrazoloquinolinones and related heterocycles has been achieved through multicomponent protocols, illustrating the versatility of these methods in constructing complex molecules (Chebanov et al., 2008). Furthermore, nickel nanoparticles have been employed to facilitate the synthesis of pyrazoloquinolinone and triazoloquinazolinone derivatives, highlighting the role of nanocatalysis in enhancing reaction efficiency and selectivity (Singh et al., 2015).

Biological Activities and Applications

The incorporation of specific functional groups into the compound's structure can significantly influence its biological activity. For example, compounds bearing semicarbazide, thiosemicarbazide, and various heterocyclic moieties have demonstrated promising antioxidant and anticancer activities, indicating their potential in developing therapeutic agents (Tumosienė et al., 2020). Additionally, the antimicrobial evaluation of heterocycles derived from novel quinolinyl chalcones underscores the importance of structural diversity in modulating antimicrobial efficacy (Hassan & Farouk, 2017).

Theoretical and Computational Studies

Theoretical studies, including computational modeling and docking analyses, have been pivotal in understanding the interaction mechanisms of such compounds with biological targets. This approach facilitates the rational design of molecules with enhanced biological activities by predicting their behavior at the molecular level before synthesis and biological testing (Fedotov et al., 2022).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3,4-dihydroquinoline, which is synthesized from aniline and cyclohexanone. The second intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is synthesized from 4-methoxyaniline and 3,4-diaminopyrazole. These two intermediates are then coupled using a thiol-ene reaction to form the final product, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone.", "Starting Materials": [ "Aniline", "Cyclohexanone", "4-methoxyaniline", "3,4-diaminopyrazole", "Ethyl mercaptan", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Synthesis of 3,4-dihydroquinoline: Aniline and cyclohexanone are reacted in the presence of ethyl mercaptan, triethylamine, and dimethylformamide to form 3,4-dihydroquinoline.", "Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine: 4-methoxyaniline and 3,4-diaminopyrazole are reacted in the presence of acetic acid and sodium acetate to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.", "Coupling of intermediates: The two intermediates are coupled using a thiol-ene reaction in the presence of sodium bicarbonate, chloroform, and ethanol to form the final product, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone." ] } | |

CAS RN |

1207059-92-4 |

Molecular Formula |

C25H22N6O2S |

Molecular Weight |

470.55 |

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C25H22N6O2S/c1-33-19-10-8-17(9-11-19)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)34-16-23(32)29-12-4-6-18-5-2-3-7-21(18)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |

InChI Key |

WSFWKFWEBQOWTO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)

![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)

![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)

![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)